molecular formula C17H22N4O2S B11105393 Octyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate

Octyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate

Cat. No.: B11105393
M. Wt: 346.4 g/mol
InChI Key: NWCVPVYGWSVXOI-UHFFFAOYSA-N
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Description

OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE is a chemical compound with the molecular formula C₁₇H₂₂N₄O₂S. It is known for its unique structure, which includes an octyl ester group and a pyridine ring substituted with amino and dicyano groups. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and chemical properties .

Preparation Methods

The synthesis of OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE involves its interaction with molecular targets such as adenosine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and cellular processes, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE include other pyridine derivatives with amino and dicyano substitutions. These compounds may have similar biological activities but differ in their specific chemical properties and interactions with molecular targets. Examples of similar compounds include:

These comparisons highlight the uniqueness of OCTYL 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETATE in terms of its specific ester and thioester functionalities, which may confer distinct properties and applications.

Properties

Molecular Formula

C17H22N4O2S

Molecular Weight

346.4 g/mol

IUPAC Name

octyl 2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C17H22N4O2S/c1-2-3-4-5-6-7-8-23-15(22)12-24-17-14(11-19)9-13(10-18)16(20)21-17/h9H,2-8,12H2,1H3,(H2,20,21)

InChI Key

NWCVPVYGWSVXOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CSC1=C(C=C(C(=N1)N)C#N)C#N

Origin of Product

United States

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